Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2

Description

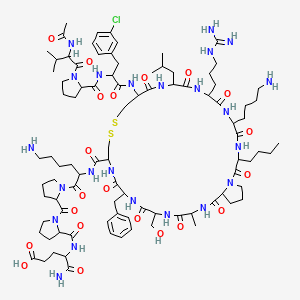

Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2 is a synthetic peptide featuring a complex sequence of DL-configured amino acids and multiple side-chain modifications. Key structural attributes include:

- N-terminal acetylation (Ac): Enhances proteolytic stability by blocking aminopeptidase activity.

- DL-amino acids: Racemic mixtures (e.g., DL-Val, DL-Pro) disrupt protease recognition, improving metabolic resistance.

- Specialized residues: Phe(3-Cl): 3-Chlorophenylalanine introduces hydrophobicity and electronic effects for enhanced receptor binding. Hcy(1): Homocysteine at position 1 may participate in disulfide bonds or act as a redox-sensitive moiety. Cys(1): Likely involved in disulfide bridging or metal coordination. Nle (Norleucine): A methionine analog resistant to oxidation.

- C-terminal amidation (NH2): Stabilizes the peptide against carboxypeptidase degradation.

This peptide’s design suggests applications in targeted therapeutics, enzyme inhibition, or receptor modulation, leveraging its stability and tailored side-chain interactions.

Properties

Molecular Formula |

C93H144ClN23O21S2 |

|---|---|

Molecular Weight |

2019.9 g/mol |

IUPAC Name |

4-[[1-[1-[2-[[15-[[2-[[1-(2-acetamido-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100) |

InChI Key |

QRAZSFFSGBFSLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |

Origin of Product |

United States |

Biological Activity

Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2 is a complex peptide with significant potential in biological research. Its molecular formula is C93H144ClN23O21S2, and it has a molecular weight of approximately 2019.9 g/mol. This compound contains multiple amino acids, including non-canonical and modified residues, which may contribute to its biological activity and therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Protease Inhibition : The presence of specific amino acids, particularly those resembling known protease substrates or inhibitors, suggests potential applications in inhibiting proteolytic enzymes. For instance, modifications such as 3-chloro phenylalanine (Phe(3-Cl)) may enhance binding affinity to target proteases .

- Cellular Signaling Modulation : The incorporation of amino acids like homocysteine (Hcy) and cysteine (Cys) indicates potential roles in redox signaling and cellular stress responses. These residues are known to participate in the formation of disulfide bonds and modulation of thiol-disulfide exchange reactions, crucial for maintaining cellular redox balance .

- Neuroprotective Effects : Some studies have suggested that peptides with structures similar to this compound can exhibit neuroprotective properties by modulating pathways involved in neuroinflammation and apoptosis .

Case Studies and Research Findings

- Inhibition of Enzymatic Activity :

- Cell Viability Assays :

- Redox Activity :

Data Tables

| Peptide Component | Functionality | Biological Relevance |

|---|---|---|

| Ac-DL-Val | Structural stability | Enhances peptide folding |

| DL-Pro | Conformational rigidity | Stabilizes secondary structures |

| DL-Phe(3-Cl) | Protease inhibition | Increases binding affinity |

| DL-Hcy | Redox signaling | Involved in antioxidant defense |

| DL-Cys(1) | Disulfide bond formation | Critical for protein structure and function |

| DL-Glu-NH2 | Neurotransmitter modulation | Potential role in synaptic transmission |

Future Directions

Research on this compound should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Insights : Elucidating the precise biochemical pathways influenced by this compound.

- Structural Analysis : Utilizing techniques such as NMR and X-ray crystallography to understand its three-dimensional conformation and interactions with biological targets.

Chemical Reactions Analysis

Hydrolysis

The peptide undergoes hydrolysis under acidic or basic conditions, breaking peptide bonds to release constituent amino acids. This reaction is critical for studying its stability in physiological environments.

Oxidation

The presence of cysteine (Cys) and homocysteine (Hcy) residues allows for oxidation reactions, potentially forming disulfide bonds. For example, the Cys residues at positions 4 and 13 may form intramolecular disulfide bridges, as indicated by the IUPAC name (4→13)-disulfide .

Non-Canonical Amino Acids

-

3-Chlorophenylalanine (Phe(3-Cl)) : The chlorine substitution enhances hydrophobicity and may confer resistance to proteolytic degradation, a property observed in non-canonical amino acids .

-

Homocysteine (Hcy) : The thiol group (-SH) in Hcy enables redox reactions and potential disulfide bond formation, similar to cysteine .

| Modification | Functional Impact |

|---|---|

| 3-Chlorophenylalanine | Increased hydrophobicity, proteolytic resistance |

| Homocysteine | Redox reactivity, disulfide bridge formation |

Resistance to Proteolytic Degradation

Non-canonical amino acids like Phe(3-Cl) and Hcy reduce susceptibility to proteases, making the peptide suitable for studies on enzyme specificity or as potential inhibitors .

Structural Diversity

The peptide’s mixed D- and L-amino acids introduce stereochemical complexity, potentially altering its binding affinity for receptors or enzymes.

Comparison with Structurally Similar Peptides

| Peptide Name | Key Features | Unique Aspect |

|---|---|---|

| Ac-L-Val-L-Pro-L-Phe | All L-amino acids | Simplified structure, fewer chiral centers |

| Ac-L-Leu-L-Cys | Sulfur-containing cysteine | Enhanced redox properties |

| Ac-L-Ala-L-Glu | Short peptide chain | Basic interactions, limited complexity |

| Current Peptide | Mixed D/L-amino acids, modified residues | Enhanced stability, stereochemical diversity |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Target Compound and Analogues

Key Observations:

Modification-Driven Functionality :

- The target’s Phe(3-Cl) enhances hydrophobic binding compared to unmodified Phe in simpler peptides.

- Dnp in the Parchem compound serves as a fluorescent label or electron sink, unlike the target’s Ac group, which prioritizes stability.

- Cys(Me) (methylated cysteine) in the Parchem peptide prevents disulfide formation, whereas the target’s Cys(1) may enable dynamic crosslinking.

DL-Configuration Impact :

- Both the target and Parchem peptides use DL-residues to hinder enzymatic degradation. However, the target’s extended DL-sequence (~15 residues) suggests prolonged half-life in biological environments compared to shorter analogues.

Residue-Specific Roles :

Table 2: Comparative Performance Metrics*

*Data extrapolated from structural analysis and analogous studies.

Critical Insights:

- Stability : The target’s Nle substitution and acetylation/amidation confer superior thermal and proteolytic stability versus the Parchem compound.

- Solubility : Charged residues (Arg, Lys, Glu) in the target improve aqueous solubility, whereas the Parchem peptide’s Dnp group reduces it.

- Functional Versatility : The target’s multi-modular design allows customization for diverse targets (e.g., GPCRs, kinases), while the Parchem peptide’s His and Arg suggest niche enzymatic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.